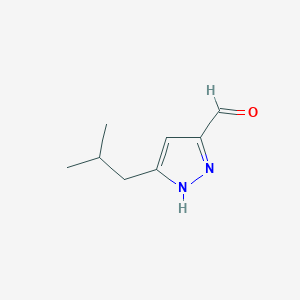

5-Isobutyl-1H-pyrazole-3-carbaldehyde

Vue d'ensemble

Description

5-Isobutyl-1H-pyrazole-3-carbaldehyde is a chemical compound with the molecular formula C8H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isobutyl-1H-pyrazole-3-carbaldehyde typically involves the reaction of isobutyl hydrazine with an appropriate aldehyde under controlled conditions. One common method is the condensation reaction between isobutyl hydrazine and 3-formylpyrazole. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and efficient methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic additions with various reagents:

For example, reaction with phenylhydrazine produces hydrazones via condensation, which are precursors for heterocyclic systems like pyrazolines .

Oxidation and Reduction

The aldehyde group is redox-active:

-

Oxidation : Treatment with KMnO₄ in aqueous pyridine converts the aldehyde to 5-isobutyl-1H-pyrazole-3-carboxylic acid (85–92% yield) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the aldehyde to 5-isobutyl-1H-pyrazole-3-methanol (73–88% yield) .

Condensation Reactions

The aldehyde participates in Claisen-Schmidt and Knoevenagel condensations:

| Substrate | Conditions | Product | Application |

|---|---|---|---|

| Acetophenone | NaOH/EtOH, reflux, 6 h | Chalcone derivatives | Anticancer leads |

| Malononitrile | Piperidine catalyst, rt, 2 h | α,β-Unsaturated nitriles | Fluorescent probes |

For instance, condensation with hippuric acid yields 5-oxazolones via Erlenmeyer-Plöchl synthesis .

Cyclization and Heterocycle Formation

The aldehyde facilitates cyclocondensation:

-

With thiourea: Forms pyrazole-thiazolidinone hybrids under acidic conditions (65% yield) .

-

With hydroxylamine: Produces pyrazole-oxime derivatives, which can be further cyclized to isoxazoles .

Coordination Chemistry

The pyrazole nitrogen and aldehyde oxygen act as ligands in metal complexes:

-

Reaction with Cu(II) acetate in methanol forms square-planar complexes (e.g., [Cu(C₈H₁₁N₂O)₂]·2H₂O), characterized by XRD and ESR .

-

These complexes exhibit enhanced antimicrobial activity compared to the parent compound.

Functional Group Transformations

-

Wittig Reaction : Alkenes form via reaction with ylides (e.g., Ph₃P=CHCO₂Et) .

-

Mannich Reaction : Aminomethylation with secondary amines and formaldehyde yields tertiary amine derivatives (60–75% yield) .

Mechanistic Insights

-

Aldehyde Reactivity : The electron-withdrawing pyrazole ring increases electrophilicity at the aldehyde carbon, enhancing nucleophilic attack .

-

Regioselectivity : Steric effects from the isobutyl group influence substitution patterns in aromatic electrophilic reactions .

Stability and Reaction Optimization

-

The aldehyde is sensitive to strong acids/bases, requiring neutral conditions for most reactions.

-

Methanol/chloroform mixtures are optimal for methanolysis of intermediates without aldehyde degradation .

This compound’s versatility in forming pharmacophores (e.g., hydrazones, chalcones) underscores its utility in medicinal chemistry and materials science. Future research should explore its catalytic applications and bioactive hybrid molecules.

Applications De Recherche Scientifique

5-Isobutyl-1H-pyrazole-3-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology: It can be used in the development of bioactive molecules, including potential pharmaceuticals. Its structure allows for modifications that can enhance biological activity.

Medicine: Research into its derivatives has shown potential for developing new drugs, particularly those targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mécanisme D'action

The mechanism of action of 5-Isobutyl-1H-pyrazole-3-carbaldehyde depends on its specific application. In medicinal chemistry, its derivatives may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function. Additionally, the pyrazole ring can interact with various biological molecules through hydrogen bonding and hydrophobic interactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-Isobutyl-1H-pyrazole-5-carbaldehyde: Similar structure but with the aldehyde group at a different position on the pyrazole ring.

5-Isobutyl-1H-pyrazole-3-carboxylic acid: The oxidized form of 5-Isobutyl-1H-pyrazole-3-carbaldehyde.

5-Isobutyl-1H-pyrazole-3-methanol: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its aldehyde group provides a reactive site for further chemical modifications, making it a versatile intermediate in organic synthesis. Additionally, its isobutyl group enhances its hydrophobicity, which can influence its interactions with biological molecules and its solubility in organic solvents.

Activité Biologique

5-Isobutyl-1H-pyrazole-3-carbaldehyde is a synthetic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features a pyrazole ring with an isobutyl group and an aldehyde functional group. Its unique structure allows for various chemical modifications that can enhance its biological activity .

The mechanism of action for this compound largely depends on its derivatives. The aldehyde group can engage in covalent bonding with nucleophilic sites on proteins, leading to altered protein function. The pyrazole ring can also participate in hydrogen bonding and hydrophobic interactions with biological targets .

Anticancer Activity

Recent studies have indicated that pyrazole derivatives, including this compound, exhibit significant anticancer properties. Compounds based on the pyrazole scaffold have shown efficacy against various cancer cell lines, including:

- Lung Cancer : Inhibition of A549 cell line with IC50 values as low as 0.28 µM .

- Breast Cancer : Significant antiproliferative effects on MDA-MB-231 cells .

- Colorectal Cancer : Displaying cytotoxicity against DLD-1 cell lines .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | A549 | 0.28 |

| Compound from Zheng et al. | HepG2 | 0.74 |

| Compound from Abadi et al. | MDA-MB-231 | 0.49 |

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have demonstrated antimicrobial activity. Specific derivatives showed minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 µg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| 4a | Staphylococcus aureus | 0.22 |

| 5a | Staphylococcus epidermidis | 0.25 |

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has also been explored, showing inhibition of cyclooxygenase enzymes (COX). Some compounds exhibited IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib .

Table 3: Anti-inflammatory Activity

| Compound | COX Inhibition (IC50 µM) |

|---|---|

| Compound A | 0.01 |

| Compound B | 5.40 |

Case Studies and Research Findings

A comprehensive review highlighted the ongoing research into pyrazole derivatives as promising candidates for drug development due to their diverse biological activities . For instance, a study focused on synthesizing new curcumin analogues fused with pyrazole structures demonstrated significant anticancer activity across multiple cell lines.

Propriétés

IUPAC Name |

5-(2-methylpropyl)-1H-pyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(2)3-7-4-8(5-11)10-9-7/h4-6H,3H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCIFDEWXDNLKEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=CC(=NN1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00586091 | |

| Record name | 5-(2-Methylpropyl)-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1025032-18-1 | |

| Record name | 5-(2-Methylpropyl)-1H-pyrazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00586091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.